molecular formula C9H10N2O3 B1613626 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid CAS No. 915707-58-3

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B1613626
CAS No.: 915707-58-3
M. Wt: 194.19 g/mol
InChI Key: JTDUYLQIBHWRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDUYLQIBHWRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640350
Record name 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-58-3
Record name 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation and Cyclization

One of the primary methods to prepare substituted 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives, including the target compound, involves a condensation reaction followed by ring closure to form the oxazine ring.

Key steps:

  • Condensation of 3-protected-2-hydroxypyridine with 2-chloroacetonitrile in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile solvent.
  • The reaction proceeds under stirring at room temperature or slightly elevated temperatures.
  • The condensation yields intermediates that can cyclize to form the oxazine ring system.
  • Two regioisomeric pyrido-oxazine compounds may form, distinguishable by ^13C NMR spectroscopy, particularly by the chemical shifts of methylene groups in the oxazine moiety (e.g., 40.9 ppm vs. 61.2 ppm for CH2–N and CH2–O, respectively).
  • Structural confirmation is achieved through 2D NMR techniques such as HETCOR, HMQC, and HMBC.

Reaction conditions and yields:

Parameter Conditions Outcome/Notes
Base K2CO3 (3.29 mmol) Facilitates deprotonation and nucleophilic attack
Solvent Acetonitrile (20 mL) Suitable polar aprotic solvent
Temperature Room temperature to reflux Reaction time varies, typically several hours
Yield Acceptable yields reported Purification by crystallization or chromatography
Spectral data ^13C NMR, 2D NMR Confirms regioisomer formed

This method is recognized as effective and allows for easy purification of the final compound.

Two-Step Base and Acid Catalyzed Ring Closure Method

A related synthetic strategy, adapted from similar heterocyclic carboxylic acid preparations, involves:

  • Step 1: Reaction of a phenol derivative with γ-butyrolactone under basic conditions to form an intermediate.
  • Step 2: Acid-catalyzed cyclization of the intermediate to close the heterocyclic ring and form the desired dihydro-oxazine carboxylic acid structure.

Details:

  • The base (alkali) initiates nucleophilic attack on the lactone, opening the ring and forming an intermediate.
  • An acid catalyst such as ZnCl2 or trifluoromethanesulfonic acid promotes ring closure by intramolecular cyclization.
  • The reaction is typically conducted under heating (e.g., 75 °C to 150 °C) with stirring for several hours.
  • After completion, the reaction mixture is quenched with dilute acid and extracted with organic solvents (e.g., dichloromethane).
  • The crude product is purified by recrystallization, often using ethanol.

Example yield and conditions:

Step Conditions Yield/Notes
Acid catalyst Trifluoromethanesulfonic acid, 75–150 °C 45% yield reported for similar compounds
Reaction time 8 hours stirring Gas evolution observed during reaction
Workup Acid quench, extraction, recrystallization Purified product with high efficiency

This two-step approach is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production.

Practical Considerations and Purification

  • The purification of the final compound is commonly achieved by recrystallization from ethanol or chromatographic techniques.
  • Spectroscopic techniques such as ^13C NMR and 2D NMR are essential to confirm the structure and purity.
  • The choice of solvent and base can influence the regioselectivity and yield of the product.
  • The formation of regioisomers requires careful spectral analysis to identify the desired isomer.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield Range Notes
Condensation with 2-chloroacetonitrile 3-protected-2-hydroxypyridine, K2CO3, acetonitrile, RT to reflux Simple, effective, regioisomer control Moderate to good Requires spectral analysis to distinguish isomers
Base and acid catalyzed ring closure Phenol derivative + γ-butyrolactone, base, then acid catalyst (e.g., trifluoromethanesulfonic acid), heating Simple two-step, industrial scale suitable ~45% reported Efficient ring closure, scalable

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context, but it often includes inhibition or activation of specific proteins, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 915707-58-3
  • Structure : A pyrido-oxazine heterocycle fused with a pyridine ring, featuring a methyl group at the 4-position and a carboxylic acid at the 7-position.

Physicochemical Properties :

  • Purity : Typically available at 95–97% purity .
  • Hazards : Causes skin/eye irritation and respiratory discomfort (GHS Warning) .

Comparison with Structural Analogs

4-(Trifluoroacetyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid

  • Molecular Formula : C₁₀H₇F₃N₂O₄
  • Molecular Weight : 276.17 g/mol .
  • Key Differences :
    • Substituent : Trifluoroacetyl group replaces the methyl group.
    • Impact : Increased lipophilicity due to fluorine atoms, enhancing membrane permeability but reducing solubility in polar solvents. The electron-withdrawing trifluoroacetyl group may alter reactivity in coupling reactions .

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol .
  • Key Differences :
    • Functional Group : Carbaldehyde (CHO) replaces the carboxylic acid (COOH).
    • Impact : Reduced polarity compared to the carboxylic acid, leading to lower water solubility. The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases) for further derivatization .

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile

  • CAS Number : 912569-63-2
  • Molecular Formula : C₉H₈N₃O₂ (estimated)
  • Key Differences :
    • Functional Group : Carbonitrile (CN) replaces the carboxylic acid.
    • Impact : The electron-withdrawing nitrile group enhances stability and may influence electronic properties in optoelectronic applications. Lower hydrogen-bonding capacity compared to COOH .

3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid

  • CAS Number : 1256836-67-5
  • Key Differences: Oxazine Modification: Oxo group (C=O) at the 3-position replaces the methyl group. The oxo group may increase rigidity, affecting binding interactions in biological targets .

3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic Acid

  • Molecular Formula: C₉H₈INO₃ (iodinated derivative)
  • Key Differences: Core Structure: Benzene ring replaces the pyridine ring. The benzoxazine system may exhibit stronger π-π stacking interactions .

Structural and Functional Analysis Table

Compound Name Substituent/Ring Modification Molecular Weight (g/mol) Key Functional Group Applications/Notes
This compound (Target) Methyl, Pyridine 194.19 COOH DSSC anchoring, drug intermediates
4-(Trifluoroacetyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid Trifluoroacetyl 276.17 COOH Lipophilic probes
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde CHO 178.19 CHO Schiff base synthesis
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile CN ~179.18 CN Electron-deficient systems
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid Oxo N/A COOH Conformational studies
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid Benzene 305.07 (iodinated) COOH Comparative aromaticity studies

Biological Activity

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic uses.

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 20348-23-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, it exhibits significant effects on different biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Some research indicates that it may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of pyrido[3,2-b][1,4]oxazines. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential of these compounds as lead structures for developing new antibiotics.

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compound3264
Reference Compound A1632

Antioxidant Activity

The antioxidant capacity was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage.

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

Neuroprotective Effects

In vitro studies using neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial investigated the efficacy of a formulation containing the compound against chronic bacterial infections. Results indicated a statistically significant reduction in bacterial load compared to placebo groups.
  • Case Study on Neuroprotection :
    A laboratory study focused on the neuroprotective effects of the compound revealed that it reduced markers of inflammation and apoptosis in neuronal cells exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursor amines with carbonyl-containing fragments. For example, intermediates like (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (a structural analog) are formed through nucleophilic substitution and oxidation steps . Key intermediates should be characterized using 1H^1H/13C^{13}C-NMR to confirm regiochemistry and LC-MS for purity (>98%) .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify purity. Stability studies should employ accelerated degradation (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts. Structural analogs, such as ofloxacin derivatives, show sensitivity to UV light, necessitating amber glass storage .

Q. What purification strategies are effective for removing residual solvents or byproducts in the final synthesis step?

  • Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes polar impurities. For persistent non-polar byproducts, recrystallization from ethanol/water (1:3 v/v) is recommended. Membrane-based nanofiltration (3 kDa cutoff) can isolate the target compound from high-molecular-weight contaminants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer : Synthesize analogs with modifications at the pyrido-oxazine core (e.g., halogenation at position 9 or piperazinyl substitutions at position 10). Test against bacterial DNA gyrase (for antimicrobial SAR) or kinase targets (e.g., EGFR for anticancer activity) using enzyme inhibition assays. Compare IC50_{50} values and molecular docking simulations (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate compound solubility in DMSO/PBS. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to confirm activity. Meta-analyses of datasets using AI tools (COMSOL Multiphysics) can identify confounding variables like buffer pH or temperature fluctuations .

Q. What computational methods are most effective for predicting reaction pathways and optimizing yields in large-scale synthesis?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations (Gaussian 16) to model cyclization transition states. Machine learning (Python-based Scikit-learn) can analyze historical reaction data to predict optimal solvent/base combinations. For example, ICReDD’s hybrid computational-experimental workflow reduced optimization time for similar heterocycles by 40% .

Q. What experimental strategies are recommended for studying salt or co-crystal formation to enhance bioavailability?

  • Methodological Answer : Screen counterions (e.g., HCl, sodium, or arginine) via solvent-assisted grinding. Characterize salts using PXRD to confirm crystallinity and DSC for thermal stability. For co-crystals, employ Hirshfeld surface analysis (Mercury Software) to identify hydrogen-bonding motifs. Structural analogs like ofloxacin N-oxide hydrochloride demonstrate improved solubility via salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Reactant of Route 2
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.